Cas no 827308-10-1 (6-Hepten-3-one, 2-(phenylmethoxy)-)

6-Hepten-3-one, 2-(phenylmethoxy)- structure
827308-10-1 structure
Product name:6-Hepten-3-one, 2-(phenylmethoxy)-
CAS No:827308-10-1
MF:C14H18O2
MW:218.291524410248
CID:685273
PubChem ID:21575159

6-Hepten-3-one, 2-(phenylmethoxy)- Chemical and Physical Properties

Names and Identifiers

    • 6-Hepten-3-one, 2-(phenylmethoxy)-
    • 2-phenylmethoxyhept-6-en-3-one
    • 2-(Benzyloxy)hept-6-en-3-one
    • DTXSID50615986
    • 827308-10-1
    • Inchi: InChI=1S/C14H18O2/c1-3-4-10-14(15)12(2)16-11-13-8-6-5-7-9-13/h3,5-9,12H,1,4,10-11H2,2H3
    • InChI Key: XUIBVOMUDGAHPI-UHFFFAOYSA-N
    • SMILES: CC(C(=O)CCC=C)OCC1=CC=CC=C1

Computed Properties

  • Exact Mass: 218.130679813g/mol
  • Monoisotopic Mass: 218.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 26.3Ų

6-Hepten-3-one, 2-(phenylmethoxy)- Related Literature

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